molecular formula C10H20O B3032866 3,7-Dimethyloctanal CAS No. 5988-91-0

3,7-Dimethyloctanal

Cat. No. B3032866
CAS RN: 5988-91-0
M. Wt: 156.26 g/mol
InChI Key: UCSIFMPORANABL-UHFFFAOYSA-N
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Patent
US04021461

Procedure details

Sodium ethoxide (9 g. sodium in 600 ml. of ethanol) is added slowly to a mixture of 42 g. of dihydrocitronellal and 75 g. of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (about 49% trans) in one liter of dimethylformamide, under nitrogen and at 0°, with stirring. The mixture is allowed to stand overnight at about 5° and the reaction worked up by extraction with ether, washing with water and brine and filtering through Florisil to yield ethyl 3,7,11-trimethyldodeca-2,4-dienoate as a cis/trans mixture, mostly trans,trans.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[CH3:5][CH:6]([CH2:8][CH2:9][CH2:10][CH:11]([CH2:13][CH:14]=[O:15])[CH3:12])[CH3:7]>CN(C)C=O>[CH3:12][C:11]([CH:10]=[CH:9][CH2:8][CH:6]([CH3:5])[CH2:7][CH2:9][CH2:8][CH:6]([CH3:7])[CH3:5])=[CH:13][C:14]([O:1][CH2:2][CH3:3])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCCC(C)CC=O
Step Three
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction worked up by extraction with ether
WASH
Type
WASH
Details
washing with water and brine
FILTRATION
Type
FILTRATION
Details
filtering through Florisil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(=CC(=O)OCC)C=CCC(CCCC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04021461

Procedure details

Sodium ethoxide (9 g. sodium in 600 ml. of ethanol) is added slowly to a mixture of 42 g. of dihydrocitronellal and 75 g. of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (about 49% trans) in one liter of dimethylformamide, under nitrogen and at 0°, with stirring. The mixture is allowed to stand overnight at about 5° and the reaction worked up by extraction with ether, washing with water and brine and filtering through Florisil to yield ethyl 3,7,11-trimethyldodeca-2,4-dienoate as a cis/trans mixture, mostly trans,trans.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[CH3:5][CH:6]([CH2:8][CH2:9][CH2:10][CH:11]([CH2:13][CH:14]=[O:15])[CH3:12])[CH3:7]>CN(C)C=O>[CH3:12][C:11]([CH:10]=[CH:9][CH2:8][CH:6]([CH3:5])[CH2:7][CH2:9][CH2:8][CH:6]([CH3:7])[CH3:5])=[CH:13][C:14]([O:1][CH2:2][CH3:3])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCCC(C)CC=O
Step Three
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction worked up by extraction with ether
WASH
Type
WASH
Details
washing with water and brine
FILTRATION
Type
FILTRATION
Details
filtering through Florisil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(=CC(=O)OCC)C=CCC(CCCC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.